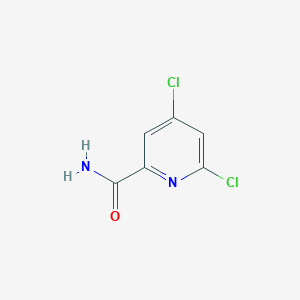4,6-Dichloropicolinamide
CAS No.: 98141-39-0
Cat. No.: VC2269265
Molecular Formula: C6H4Cl2N2O
Molecular Weight: 191.01 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 98141-39-0 |
|---|---|
| Molecular Formula | C6H4Cl2N2O |
| Molecular Weight | 191.01 g/mol |
| IUPAC Name | 4,6-dichloropyridine-2-carboxamide |
| Standard InChI | InChI=1S/C6H4Cl2N2O/c7-3-1-4(6(9)11)10-5(8)2-3/h1-2H,(H2,9,11) |
| Standard InChI Key | JGTQJDNUCOHDDS-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(N=C1C(=O)N)Cl)Cl |
| Canonical SMILES | C1=C(C=C(N=C1C(=O)N)Cl)Cl |
Introduction
Chemical Structure and Properties
4,6-Dichloropicolinamide consists of a pyridine ring with chlorine substituents at positions 4 and 6, and an amide group at position 2. Based on structurally similar compounds, we can infer several key physical and chemical properties.
Structural Features
The molecular formula of 4,6-Dichloropicolinamide is C₆H₄Cl₂N₂O. The presence of two chlorine atoms significantly affects the electron distribution within the molecule, likely resulting in distinct reactivity patterns compared to unsubstituted picolinamide.
Physical Properties
Drawing from data on related chlorinated heterocycles, 4,6-Dichloropicolinamide would likely present as a crystalline solid at room temperature. The melting point can be estimated to be in the range of 65-120°C, based on similar chlorinated pyridine derivatives such as 4,6-Dichloropyrimidine, which has a melting point of 65-67°C . The compound would likely exhibit limited water solubility but better solubility in organic solvents such as ethanol, chloroform, and DMSO.
Comparison with Related Compounds
A structurally related compound, 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, has been well-characterized through crystallographic studies, providing insights into how chlorinated picolinamides behave structurally.
Crystallographic Data from Related Compounds
The crystal structure of 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide reveals important structural features that may be partially applicable to 4,6-Dichloropicolinamide. In this related compound, the pyridine and pyrimidine rings are nearly perpendicular to each other, with a dihedral angle of 86.60° . The N and O atoms in the amide group participate in intermolecular hydrogen bonds, forming a one-dimensional chain along the crystallographic c axis .
Comparative Crystallographic Parameters
The following table presents crystallographic data for 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide, which may provide reference points for future studies on 4,6-Dichloropicolinamide:
| Parameter | 3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide Value |
|---|---|
| Chemical formula | C₁₀H₄Cl₄N₄O |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Temperature (K) | 293 |
| Unit cell dimensions (Å) | a = 10.9313(13), b = 13.3682(14), c = 9.3846(10) |
| β (°) | 112.576(1) |
| Volume (ų) | 1266.3(2) |
| Z | 4 |
| Radiation type | Mo Kα |
| R factor | 0.033 |
Table 1: Crystallographic parameters of a related chlorinated picolinamide compound .
Biological Activity and Applications
Structure-Activity Relationships
Based on trends observed with related compounds, the following structure-activity relationships might apply to 4,6-Dichloropicolinamide:
-
The position of chlorine atoms on the pyridine ring significantly influences biological activity. Complexes with chlorine at the ortho position generally show higher activity than those with chlorine at the meta position .
-
Dichlorinated picolinamide complexes typically exhibit greater cytotoxicity than monochlorinated analogues .
-
The presence of chlorine atoms may enhance lipophilicity, potentially improving cellular uptake and interaction with biological targets.
Comparative Activity Data
The following table illustrates how the position and number of chlorine substituents affect the cytotoxicity of metal complexes containing chlorinated picolinamide ligands:
| Complex Type | Chlorination Pattern | Approximate IC₅₀ Value (μM) |
|---|---|---|
| Ir-Cp* | Unsubstituted | 66 |
| Ir-Cp* | Ortho-chloro | 25 |
| Ir-Cp* | Meta-chloro | 33 |
| Ir-Cp* | Dichloro | 19-23 |
Table 2: Cytotoxicity trends for iridium complexes with various chlorinated picolinamide ligands against A2780 cancer cells .
Research Challenges and Future Directions
Current Knowledge Gaps
Several aspects of 4,6-Dichloropicolinamide remain unexplored and represent opportunities for future research:
-
Detailed structural characterization through X-ray crystallography
-
Comprehensive evaluation of physical and chemical properties
-
Optimization of synthetic routes for higher yields and purity
-
Exploration of coordination chemistry with various transition metals
-
Systematic assessment of biological activities, particularly anticancer properties
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume